Amine Basicity: Predicted pKa Shift of ~2–3 Units vs. N,N‑Dipropargylamine
The basicity of the secondary amine is a critical determinant of its nucleophilicity and protonation state under reaction or physiological conditions. Bis(but‑3‑yn‑1‑yl)amine, with its ethylene spacer between the alkyne and nitrogen, is expected to have a conjugate acid pKa in the range 7–9, based on the predicted pKa of 8.86 for the parent primary amine but‑3‑yn‑1‑amine . In contrast, N,N‑dipropargylamine, in which the triple bond is directly attached to the methylene linker, has a predicted pKa of 5.97±0.10 . This ~2–3 unit difference means that at pH 7.4, a substantially larger fraction of bis(but‑3‑yn‑1‑yl)amine remains in the deprotonated, nucleophilic form available for N‑alkylation or copper coordination.
| Evidence Dimension | Conjugate acid pKa (amine basicity) |
|---|---|
| Target Compound Data | ~7–9 (estimated from but‑3‑yn‑1‑amine pKa 8.86±0.10) |
| Comparator Or Baseline | N,N‑Dipropargylamine pKa 5.97±0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ +2 to +3 (target more basic) |
| Conditions | Predicted pKa values (ACD/Labs software); no experimental titration data located for bis(but‑3‑yn‑1‑yl)amine |
Why This Matters
A higher pKa translates to a greater fraction of neutral, nucleophilic amine at a given pH, directly affecting reaction rates in N‑functionalization and metal‑coordination steps relevant to click‑chemistry catalyst binding.
